REACTION_CXSMILES
|
[N+:1]([C:4]1[C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]([C:16]([OH:18])=[O:17])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O.[Mn]([O-])(=O)(=O)=O.[K+].[N+](C1C(C)=CC(C)=CC=1C)([O-])=O.S(=O)(=O)(O)O>[Zn].C(OCC)(=O)C.O>[C:16]([C:10]1[CH:9]=[C:5]([C:6]([OH:8])=[O:7])[C:4]2[NH:1][O:14][C:13](=[O:15])[C:12]=2[CH:11]=1)([OH:18])=[O:17] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for an additional 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture is rapidly stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The reaction is then filtered by suction through a pad of filter aid
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving 9.6 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C=1C=C(C2=C(C(ON2)=O)C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |